

Brensocatib (AZD7986): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

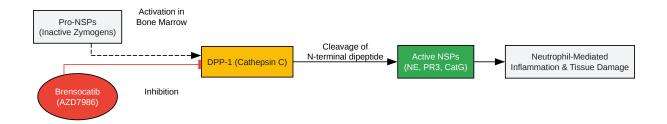
Brensocatib (formerly known as AZD7986) is a first-in-class, oral, reversible inhibitor of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. Developed by Insmed Incorporated, it represents a novel therapeutic approach for the treatment of neutrophil-driven inflammatory diseases. Its primary indication is for non-cystic fibrosis bronchiectasis (NCFBE), a chronic lung disease characterized by permanent airway dilation, recurrent infections, and inflammation. Brensocatib has undergone extensive preclinical and clinical evaluation, including the Phase 2 WILLOW and Phase 3 ASPEN trials, which have demonstrated its potential to reduce the frequency of pulmonary exacerbations and slow lung function decline in patients with NCFBE.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data for brensocatib.

Mechanism of Action

Brensocatib's therapeutic effect stems from its potent and selective inhibition of DPP-1, a lysosomal cysteine protease. DPP-1 plays a crucial role in the maturation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), proteinase 3 (PR3), and cathepsin G (CatG). These NSPs are synthesized as inactive zymogens (pro-NSPs) in neutrophil precursors within the bone marrow. DPP-1 activates these pro-NSPs by cleaving an N-terminal dipeptide.



In chronic inflammatory conditions like NCFBE, an overabundance of activated neutrophils in the airways leads to excessive release of active NSPs. This protease-antiprotease imbalance contributes to tissue damage, inflammation, and the cycle of recurrent infections. By inhibiting DPP-1 in the bone marrow, brensocatib prevents the activation of NSPs, thereby reducing the levels of active NE, PR3, and CatG in circulating neutrophils. This targeted approach mitigates the downstream inflammatory cascade and tissue destruction associated with excessive NSP activity.[2][6][7]



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Brensocatib's mechanism of action via DPP-1 inhibition.

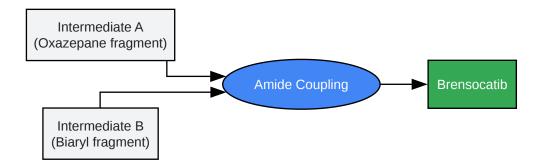
Discovery and Synthesis

The discovery of brensocatib was the result of a medicinal chemistry effort to identify a potent and selective DPP-1 inhibitor with favorable pharmacokinetic properties. The synthesis of brensocatib involves a multi-step process, with a key step being the construction of the amidoacetonitrile moiety. A potential manufacturing route has been described in the literature.

[6]

The synthesis commences with the preparation of key intermediates. One of the final steps involves the coupling of (S)-1,4-oxazepane-2-carboxamide with (S)-2-amino-3-(4-(3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)phenyl)propanenitrile. The synthesis has been scaled up to the multi-gram level, demonstrating its feasibility for clinical and commercial production.





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Simplified synthetic scheme of brensocatib.

Experimental Protocols

This section outlines the key experimental methodologies used in the characterization of brensocatib.

DPP-1 Inhibition Assay (U937 Cell-Based)

This assay assesses the cellular potency of brensocatib in inhibiting DPP-1 activity in a human monocytic cell line that expresses DPP-1.

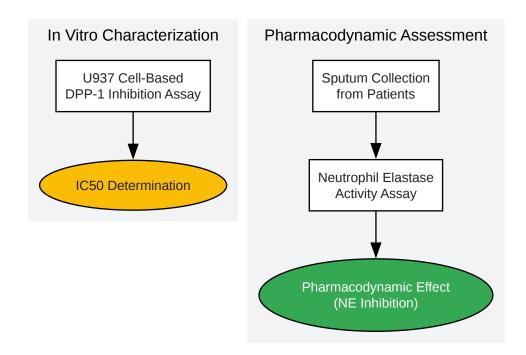
- Cell Line: U937 human monocytic cells.
- Procedure:
 - U937 cells are plated in 384-well plates.
 - Cells are incubated with varying concentrations of brensocatib for a specified period (e.g., 60 minutes at 37°C).
 - A fluorogenic DPP-1 substrate (e.g., Gly-Phe-AFC) is added to the wells.
 - The fluorescence intensity is measured over time using a plate reader.
 - The rate of substrate cleavage is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[8]

Neutrophil Elastase (NE) Activity Assay in Sputum



This assay quantifies the activity of NE, a downstream target of DPP-1, in patient sputum samples to assess the pharmacodynamic effect of brensocatib.

- Sample Processing:
 - Sputum samples are collected from patients.
 - The sputum is treated with a reducing agent (e.g., dithiothreitol DTT) to break down disulfide bonds and homogenize the sample.
 - The processed sputum is centrifuged, and the supernatant is collected for analysis.
- Assay Procedure:
 - A fluorogenic NE substrate is added to the processed sputum supernatant in a microplate.
 - The plate is incubated, and the fluorescence is measured kinetically.
 - A standard curve is generated using purified NE of known concentrations to quantify the NE activity in the samples.[9][10]



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General experimental workflow for brensocatib characterization.

Quantitative Data

The following tables summarize the key quantitative data for brensocatib from preclinical and clinical studies.

Table 1: In Vitro Potency of Brensocatib (AZD7986)

Assay	Species	IC50 (nM)	pIC50
DPP-1 Enzymatic Assay	Human	-	6.85
Mouse	-	7.6	
Rat	-	7.7	_
Dog	-	7.8	_
Rabbit	-	7.8	_
U937 Cell-Based DPP-1 Assay	Human	~100	~7
NE Activation in CD34+ cells	Human	61.7	~7.2
PR3 Activation in CD34+ cells	Human	208.9	~6.7
CatG Activation in CD34+ cells	Human	114.8	~6.9

Data sourced from MedChemExpress and other publications.[2]

Table 2: Clinical Efficacy of Brensocatib in Non-Cystic Fibrosis Bronchiectasis (WILLOW and ASPEN Trials)



Endpoint	Trial	Brensocatib 10 mg	Brensocatib 25 mg	Placebo
Annualized Rate of Pulmonary Exacerbations	ASPEN	1.02	1.04	1.29
Rate Ratio vs. Placebo	ASPEN	0.79 (p=0.004)	0.81 (p=0.005)	-
Time to First Exacerbation (Hazard Ratio)	WILLOW	0.58 (p=0.029)	0.62 (p=0.046)	-
Reduction in Sputum NE Activity vs. Placebo	WILLOW	86%	91%	-
Change in FEV1 at Week 52 (mL)	ASPEN	-50	-24	-62
Difference vs. Placebo (mL)	ASPEN	11 (p=0.38)	38 (p=0.04)	-

Data compiled from publications of the WILLOW and ASPEN clinical trials.[1][2][5]

Conclusion

Brensocatib is a promising, first-in-class DPP-1 inhibitor with a well-defined mechanism of action that addresses the underlying neutrophilic inflammation in non-cystic fibrosis bronchiectasis. Its discovery and synthesis have been well-documented, and extensive clinical trials have provided robust evidence of its efficacy and safety. The quantitative data from in vitro and in vivo studies demonstrate its potent inhibition of DPP-1 and the subsequent reduction in neutrophil serine protease activity. For researchers and drug development professionals, brensocatib serves as a significant example of a successful targeted therapy for a chronic inflammatory disease with high unmet medical need. Further research may explore its potential in other neutrophil-mediated conditions.



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